![molecular formula C15H20ClNOS B5657831 2-[(4-chlorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5657831.png)
2-[(4-chlorobenzyl)thio]-N-cyclohexylacetamide
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Overview
Description
The study and application of 2-[(4-chlorobenzyl)thio]-N-cyclohexylacetamide in scientific research involve its synthesis, molecular structure analysis, and evaluation of its chemical and physical properties. This compound, like many others within its class, is of interest due to its potential applications in various fields of chemistry and biology, excluding its use in pharmaceutical dosages and side effects.
Synthesis Analysis
The synthesis of similar compounds, particularly those involving benzothiazoles and thiophene analogues, often requires specific reactions that include the formation of thiophene derivatives as potential analogues for various applications. For example, the synthesis and evaluation of thiophene analogues for their potential carcinogenicity highlight the methodology involved in creating structurally related compounds (Ashby et al., 1978).
Molecular Structure Analysis
The analysis of the molecular structure is crucial for understanding the properties and reactivity of a compound. Studies on similar compounds, such as the investigation of cyanoacetamide derivatives as synthons in heterocyclic synthesis, provide insights into how structural features influence chemical behavior and potential applications (Fadda et al., 2008).
Chemical Reactions and Properties
Chemical reactions and properties are influenced by the molecular structure. The reactivity of chloroacetamides, for instance, has been extensively studied, revealing the primary targets and mechanisms underlying their biological activity. Such research provides a foundation for understanding the reactivity and functionalization of compounds like 2-[(4-chlorobenzyl)thio]-N-cyclohexylacetamide (Böger et al., 2000).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and stability, are fundamental for its application in various fields. While specific studies on 2-[(4-chlorobenzyl)thio]-N-cyclohexylacetamide are not directly available, investigations into related compounds provide valuable insights into how structural elements affect these properties.
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and potential for undergoing specific chemical transformations, are essential for the application and further modification of the compound. Research into similar compounds, such as the analysis of nitrogenous disinfection by-products in drinking water, demonstrates the importance of understanding these properties for environmental and health-related applications (Bond et al., 2011).
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNOS/c16-13-8-6-12(7-9-13)10-19-11-15(18)17-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHGFDFBIIHAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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